molecular formula C22H27N5O2 B2377034 8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938789-63-0

8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2377034
CAS RN: 938789-63-0
M. Wt: 393.491
InChI Key: RLMCOPSALNBAQF-UHFFFAOYSA-N
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Description

8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality 8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the chemical , includes the synthesis and evaluation of its derivatives for their potential as antidepressant agents. These derivatives have been examined for serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with weak inhibitory potencies for PDE4B and PDE10A. A particular compound, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, displayed potential antidepressant effects in vivo (Zagórska et al., 2016).

Pharmacological Evaluation of Derivatives

Another study synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which were potent 5-HT(1A) receptor ligands. Preclinical studies indicated anxiolytic-like activity and antidepressant properties in these compounds, comparable to effects of known antidepressants like Imipramine (Zagórska et al., 2009).

A3 Adenosine Receptor Antagonists

Research into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has identified potent and selective A(3) adenosine receptor antagonists. This includes a compound with significant binding affinity, suggesting applications in targeting adenosine receptors (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-13(2)11-25-15(4)16(5)27-18-19(23-21(25)27)24(6)22(29)26(20(18)28)12-17-9-7-8-14(3)10-17/h7-10,13H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMCOPSALNBAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CC(C)C)C)C)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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